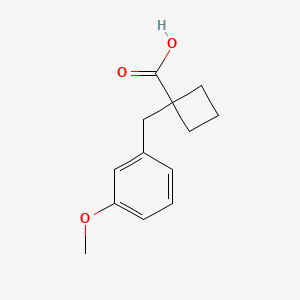
1-(3-Methoxybenzyl)cyclobutanecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Methoxybenzyl)cyclobutanecarboxylic acid is an organic compound with the molecular formula C13H16O3 It features a cyclobutane ring substituted with a 3-methoxybenzyl group and a carboxylic acid group
準備方法
The synthesis of 1-(3-Methoxybenzyl)cyclobutanecarboxylic acid typically involves several steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through intramolecular cyclization of 1,4-dibromobutane with a base.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through oxidation reactions.
Attachment of the 3-Methoxybenzyl Group: This step involves the reaction of the cyclobutanecarboxylic acid with 3-methoxybenzyl chloride under suitable conditions to form the final product.
化学反応の分析
1-(3-Methoxybenzyl)cyclobutanecarboxylic acid undergoes various chemical reactions, primarily involving its carboxyl group and the cyclobutane ring:
Acid-Base Neutralization: Reacts with bases to form salts and water.
Esterification: In the presence of alcohols and catalysts, it forms esters.
Amide Formation: Reacts with amines to form amides, which are significant in biochemistry and pharmaceutical synthesis.
Ring-Opening Reactions: The cyclobutane ring can be opened under specific conditions, allowing for further chemical transformations.
科学的研究の応用
1-(3-Methoxybenzyl)cyclobutanecarboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to construct complex molecules.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
作用機序
The mechanism of action of 1-(3-Methoxybenzyl)cyclobutanecarboxylic acid involves its interaction with molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s biological activity. The cyclobutane ring’s unique structure may also play a role in its reactivity and interactions with other molecules .
類似化合物との比較
1-(3-Methoxybenzyl)cyclobutanecarboxylic acid can be compared with other cyclobutanecarboxylic acid derivatives:
Cyclobutanecarboxylic Acid: Lacks the 3-methoxybenzyl group, making it less complex.
1-(4-Methoxybenzyl)cyclobutanecarboxylic Acid: Similar structure but with a different substitution pattern on the benzyl group.
1-(3-Hydroxybenzyl)cyclobutanecarboxylic Acid: Contains a hydroxyl group instead of a methoxy group, altering its chemical properties.
生物活性
1-(3-Methoxybenzyl)cyclobutanecarboxylic acid is an organic compound notable for its unique cyclobutane structure and potential biological activities. This compound features a methoxybenzyl group attached to a cyclobutanecarboxylic acid moiety, which enhances its reactivity and biological interactions.
Chemical Structure and Properties
- Chemical Formula : C12H14O3
- Molecular Weight : 218.24 g/mol
- Functional Groups : Cyclobutane ring, carboxylic acid (-COOH), methoxy group (-OCH3)
The compound's structural complexity allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.
Synthesis Methods
The synthesis of this compound typically involves several key steps:
-
Formation of the Cyclobutane Ring :
- Synthesized through intramolecular cyclization of 1,4-dibromobutane with a base.
-
Introduction of the Carboxylic Acid Group :
- The carboxylic acid group is introduced via oxidation reactions.
-
Attachment of the 3-Methoxybenzyl Group :
- Reaction of cyclobutanecarboxylic acid with 3-methoxybenzyl chloride under suitable conditions to form the final product.
Table 1: Synthesis Steps
| Step | Reaction Type | Description |
|---|---|---|
| 1 | Cyclization | Formation of cyclobutane ring from 1,4-dibromobutane |
| 2 | Oxidation | Introduction of the carboxylic acid group |
| 3 | Alkylation | Attachment of the methoxybenzyl group |
The biological activity of this compound is primarily attributed to its interactions with various molecular targets. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s biological effects. The unique structure of the cyclobutane ring may also enhance its reactivity and interactions with biological systems.
Potential Therapeutic Applications
Research indicates that derivatives of this compound may exhibit various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains.
- Antitumor Properties : Analogues have shown promise in inhibiting tumor cell growth, particularly in breast cancer cell lines (e.g., MCF-7) .
- Metabolic Stability : The incorporation of specific groups may enhance metabolic stability, impacting pharmacokinetics .
Antitumor Activity
A study evaluated the cytostatic effects of analogues derived from this compound on MCF-7 cells. Results indicated that certain analogues exhibited significant growth inhibition with IC50 values ranging from 31 μM to over 100 μM depending on structural modifications .
Antimicrobial Efficacy
In vitro tests demonstrated that derivatives of this compound showed varying degrees of antimicrobial activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values indicating effectiveness comparable to established antibiotics .
Table 2: Biological Activities Overview
特性
IUPAC Name |
1-[(3-methoxyphenyl)methyl]cyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-16-11-5-2-4-10(8-11)9-13(12(14)15)6-3-7-13/h2,4-5,8H,3,6-7,9H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCPXMYNEFWIRSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC2(CCC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














